2-(Aminomethyl)-4-bromo-6-methoxyphenol 2-(Aminomethyl)-4-bromo-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 887582-87-8
VCID: VC3249425
InChI: InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3
SMILES: COC1=CC(=CC(=C1O)CN)Br
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol

2-(Aminomethyl)-4-bromo-6-methoxyphenol

CAS No.: 887582-87-8

Cat. No.: VC3249425

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-4-bromo-6-methoxyphenol - 887582-87-8

Specification

CAS No. 887582-87-8
Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
IUPAC Name 2-(aminomethyl)-4-bromo-6-methoxyphenol
Standard InChI InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3
Standard InChI Key OVBQRCUNDISSHK-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)CN)Br
Canonical SMILES COC1=CC(=CC(=C1O)CN)Br

Introduction

2-(Aminomethyl)-4-bromo-6-methoxyphenol is an organic compound with a molecular formula of C8H10BrNO2 and a molecular weight of approximately 232.077 g/mol . This compound is also known as 2-aminomethyl-4-bromo-6-methoxyphenol and is characterized by its unique combination of functional groups, including a bromine atom, a methoxy group, and an aminomethyl group attached to a phenolic ring. These structural features contribute to its distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of 2-(Aminomethyl)-4-bromo-6-methoxyphenol typically involves several steps, often starting with the modification of simpler phenolic compounds. The specific synthesis route can vary, but it generally involves reactions that introduce the aminomethyl group to the phenol ring.

Biological Activities

2-(Aminomethyl)-4-bromo-6-methoxyphenol has been noted for its estrogenic activity, which makes it a compound of interest in studies related to hormonal modulation and potential therapeutic applications. Its interactions with biological systems, particularly estrogen receptors, are crucial for understanding its pharmacological profile and potential side effects.

Applications

  • Pharmacology: The compound's structural features suggest potential applications in the development of drugs targeting specific biological pathways.

  • Biological Research: It is used in studies related to hormonal modulation and estrogen receptor interactions.

Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-2-methoxyphenolBromine and methoxy groupsImportant intermediate for various syntheses
2-Amino-4-methoxyphenolAmino and methoxy groupsUsed as a precursor for dyes and pharmaceuticals
3-Amino-5-bromo-4-hydroxyanisoleHydroxy and amino groupsExhibits different biological properties

Safety and Handling

2-(Aminomethyl)-4-bromo-6-methoxyphenol is classified as an irritant under safety regulations, necessitating proper handling and storage procedures to minimize exposure risks. It is typically stored in an argon-charged environment to maintain stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator